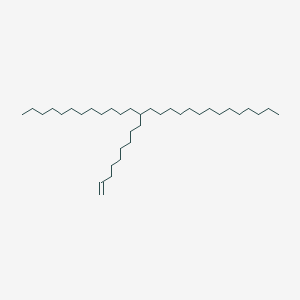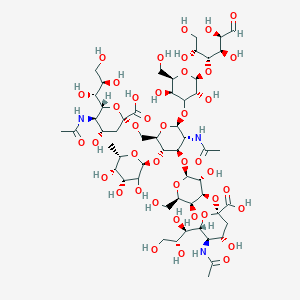
Disialyllacto-N-fucopentaose II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disialyllacto-N-fucopentaose II (DSLNT) is a complex carbohydrate molecule that is composed of two sialic acids, one fucose, and five glucoses. It is a type of glycan and is found in various biological systems, including human milk, saliva, and blood plasma. DSLNT is known to play a crucial role in various biological processes, including cell recognition, cell adhesion, and immune response.
Wissenschaftliche Forschungsanwendungen
Analytical Methods in Milk Oligosaccharide Research
A study by Leo et al. (2010) developed an improved analytical method for measuring oligosaccharide levels, including disialyllacto-N-fucopentaose II, in human milk. This method contributes to understanding the composition of milk oligosaccharides in different populations.
Antigen Preparation for Blood Group Research
Zopf and Ginsburg (1975) demonstrated that oligosaccharides like disialyllacto-N-fucopentaose II, when coupled to polylysine, can serve as effective antigens. This is particularly significant in the study of blood group antigens, offering insights into antibody reactions and specificity (Zopf & Ginsburg, 1975).
Therapeutic Potential in Preventing Necrotizing Enterocolitis
Yu et al. (2014) synthesized disialyllacto-N-fucopentaose II analogs and demonstrated their potential in protecting neonatal rats from necrotizing enterocolitis. This suggests significant therapeutic applications for these oligosaccharides in neonatal care (Yu et al., 2014).
Role in Embryonic Development
Research by Fenderson et al. (1984) on lacto-N-fucopentaose III-lysyllysine conjugates, closely related to disialyllacto-N-fucopentaose II, indicates a role in the decompaction of preimplantation mouse embryos. This highlights the importance of these oligosaccharides in early embryonic development (Fenderson et al., 1984).
Diagnostic Applications in Cancer
Kawa et al. (1994) utilized synthesized disialyllacto-N-fucopentaose II in the study of pancreatic cancer markers. This application demonstrates the potential of these oligosaccharides in diagnostic assays for certain types of cancer (Kawa et al., 1994).
Application in Immunological Studies
Andrews et al. (1991) studied the binding of antibodies to various oligosaccharides, including disialyllacto-N-fucopentaose II. This research contributes to understanding the immunogenic properties of these oligosaccharides and their potential applications in immunological studies (Andrews et al., 1991).
Eigenschaften
CAS-Nummer |
127783-55-5 |
|---|---|
Produktname |
Disialyllacto-N-fucopentaose II |
Molekularformel |
C54H89N3O41 |
Molekulargewicht |
1436.3 g/mol |
IUPAC-Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-3-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C54H89N3O41/c1-14-30(73)36(79)37(80)48(88-14)93-41-26(13-87-53(51(83)84)5-18(67)27(55-15(2)64)42(96-53)32(75)21(70)8-59)91-47(95-45-34(77)24(11-62)89-49(38(45)81)92-40(23(72)10-61)31(74)20(69)7-58)29(57-17(4)66)44(41)94-50-39(82)46(35(78)25(12-63)90-50)98-54(52(85)86)6-19(68)28(56-16(3)65)43(97-54)33(76)22(71)9-60/h7,14,18-50,59-63,67-82H,5-6,8-13H2,1-4H3,(H,55,64)(H,56,65)(H,57,66)(H,83,84)(H,85,86)/t14-,18-,19-,20-,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34-,35-,36+,37?,38+,39+,40+,41+,42+,43+,44+,45?,46-,47-,48-,49-,50-,53+,54-/m0/s1 |
InChI-Schlüssel |
KNWXPODBRXAWBX-PFNBIPCHSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](C([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)OC5[C@H]([C@H](O[C@H]([C@@H]5O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)CO)O)COC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)CO)O)COC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236993.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B236999.png)
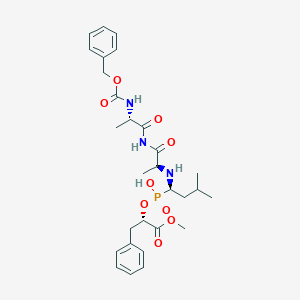
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide](/img/structure/B237005.png)
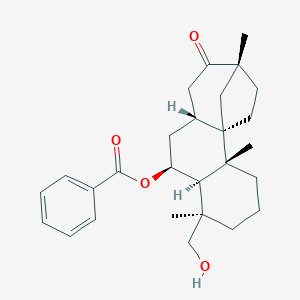
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-(phenylacetyl)thiourea](/img/structure/B237024.png)
![Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B237027.png)
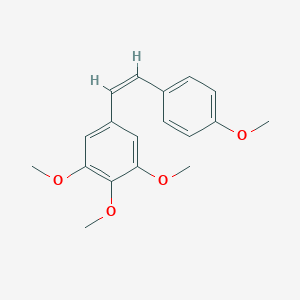
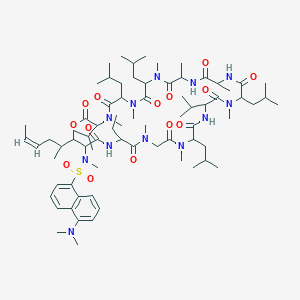
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide](/img/structure/B237042.png)
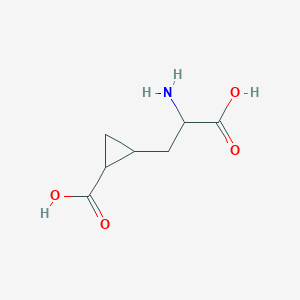
![[(2R,3R,4R,5R)-2-[[(3R)-2,2-difluoro-3-hydroxytetradecanoyl]amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B237058.png)
![4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B237064.png)
